![molecular formula C18H15FN2O2 B5789437 2-{4-[(4-fluorobenzyl)oxy]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5789437.png)
2-{4-[(4-fluorobenzyl)oxy]-6-methyl-2-pyrimidinyl}phenol
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Overview
Description
2-{4-[(4-fluorobenzyl)oxy]-6-methyl-2-pyrimidinyl}phenol is a synthetic compound that belongs to the class of pyrimidines. It has shown promising results in various scientific research applications due to its unique properties.
Mechanism of Action
The exact mechanism of action of 2-{4-[(4-fluorobenzyl)oxy]-6-methyl-2-pyrimidinyl}phenol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the progression of various diseases. It has also been shown to modulate the expression of certain genes that are involved in the regulation of inflammation and fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, and reduce the deposition of extracellular matrix proteins in fibrotic tissues. It has also been shown to modulate the expression of certain genes that are involved in the regulation of inflammation and fibrosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-{4-[(4-fluorobenzyl)oxy]-6-methyl-2-pyrimidinyl}phenol in lab experiments is its ability to inhibit the activity of certain enzymes that are involved in the progression of various diseases. It has also been shown to modulate the expression of certain genes that are involved in the regulation of inflammation and fibrosis. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects.
Future Directions
There are several future directions that can be explored with 2-{4-[(4-fluorobenzyl)oxy]-6-methyl-2-pyrimidinyl}phenol. One of the areas of research could be to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and fibrosis. Another area of research could be to explore its potential as a tool for studying the role of certain enzymes and genes in the progression of various diseases. Additionally, further studies could be conducted to determine the optimal dosage and administration route for this compound.
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications. Its unique properties make it a potential therapeutic agent for the treatment of inflammatory diseases, cancer, and fibrosis. Further research is needed to fully understand its mechanism of action and potential as a tool for studying the role of certain enzymes and genes in the progression of various diseases.
Synthesis Methods
The synthesis of 2-{4-[(4-fluorobenzyl)oxy]-6-methyl-2-pyrimidinyl}phenol is a multi-step process that involves the reaction of 4-fluorobenzyl bromide with 2-amino-4,6-dimethylpyrimidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
2-{4-[(4-fluorobenzyl)oxy]-6-methyl-2-pyrimidinyl}phenol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. It has also been shown to inhibit the activity of certain enzymes that are involved in the progression of various diseases.
properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methoxy]-6-methylpyrimidin-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-12-10-17(23-11-13-6-8-14(19)9-7-13)21-18(20-12)15-4-2-3-5-16(15)22/h2-10,22H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSNIRGZWNEWHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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